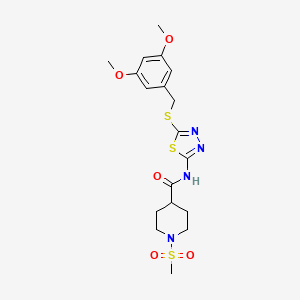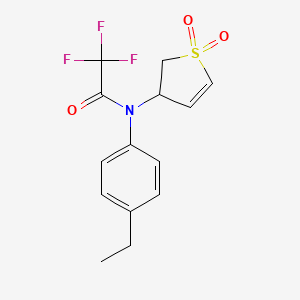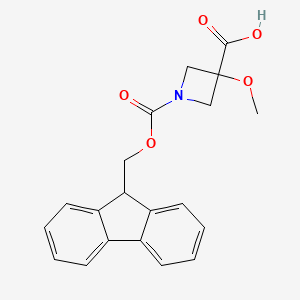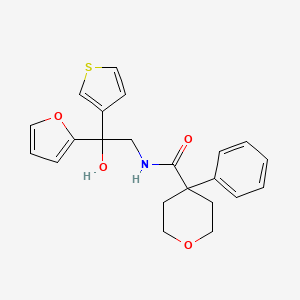![molecular formula C14H20N2O2 B3002125 tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate CAS No. 1389313-45-4](/img/structure/B3002125.png)
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” is a chemical compound with the molecular formula C14H20N2O2 . It is used for research and development .
Molecular Structure Analysis
The molecular structure of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” consists of 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 248.32 .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .
Synthesis of N-Boc-protected Anilines
tert-Butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial in the production of various pharmaceuticals and other organic compounds.
Synthesis of Tetrasubstituted Pyrroles
It was also used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position . These compounds have a wide range of applications in medicinal chemistry due to their biological activities.
Antibacterial Activities
Both 1 and 2 were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
Research Material
tert-Butyl (5-methylpyrazin-2-yl)carbamate is an organic compound used in scientific research. This versatile material finds application in various studies due to its unique properties and potential for advancement.
Hydrolysis and Substitution Reactions
The carbamate bond is susceptible to hydrolysis (reaction with water) to form tert-butyl alcohol, carbon dioxide, and 5-methylpyrazin-2-amine. The methyl group on the pyrazine ring could potentially be replaced by other groups through appropriate chemical reactions.
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, it is recommended to seek medical attention . It should be handled and stored away from heat, sparks, open flames, and hot surfaces . In case of accidental release, the area should be ventilated until material pick up is complete and spills should be prevented from entering sewers, watercourses, or low areas .
Mechanism of Action
Target of Action
The primary targets of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate” are currently unknown . This compound is a novel pyridene-based molecule suitable for a wide range of therapeutic applications.
Pharmacokinetics
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate”. For instance, the compound should be kept away from heat, sparks, open flames, and hot surfaces . Additionally, the compound’s action may be influenced by the pH, temperature, and other conditions of its environment.
properties
IUPAC Name |
tert-butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-5-6-11(15-9-10)14(7-8-14)16-12(17)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWGRFUIZZAYLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,10-Trimethyl-4-(4-methylpiperazin-1-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B3002042.png)
![Ethyl 2-[(4-aminophenyl)formamido]propanoate](/img/structure/B3002043.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,6-dimethylphenyl)urea](/img/structure/B3002048.png)
![Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B3002049.png)


![N-(4-chlorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3002053.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B3002054.png)
![[(2S)-4,4-difluoropyrrolidin-2-yl]methanol](/img/structure/B3002056.png)

![(E)-4-(Dimethylamino)-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]but-2-enamide](/img/structure/B3002062.png)

![[(2R,5R)-5-Pentyloxolan-2-yl]methanamine;hydrochloride](/img/structure/B3002064.png)